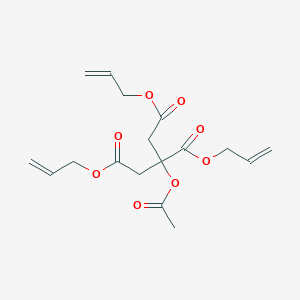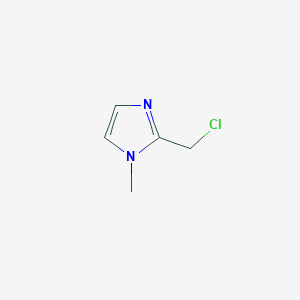
Methyl perfluorooctadecanoate
Übersicht
Beschreibung
Methyl perfluorooctadecanoate is a type of organofluoro compound that is part of a broader class of chemicals known for their high stability and unique properties due to the presence of fluorine atoms. While the provided papers do not directly discuss methyl perfluorooctadecanoate, they do provide insights into the synthesis, structure, and reactivity of related perfluorinated compounds, which can be extrapolated to understand methyl perfluorooctadecanoate.
Synthesis Analysis
The synthesis of organofluoro compounds, such as methyl perfluorooctadecanoate, often involves the use of building blocks like methyl perfluoroalk-2-ynoates. These substrates are crucial for preparing a wide range of perfluoroalkylated compounds, including heterocycles and biphenyls . The synthesis process is complex and requires a deep understanding of the mechanistic aspects of the reactions involved.
Molecular Structure Analysis
The molecular structure of organofluoro compounds is characterized by the presence of strong carbon-fluorine bonds. For instance, the gas phase structure of methyl trifluoromethanesulfonate, a compound related to methyl perfluorooctadecanoate, has been studied using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . This information helps in understanding the conformational properties of covalent sulfonates, which are relevant to the structural analysis of methyl perfluorooctadecanoate.
Chemical Reactions Analysis
Perfluorinated compounds exhibit unique reactivity patterns due to the electron-withdrawing nature of the fluorine atoms. For example, perfluoro-(3-methylbuta-1,2-diene) is resistant to attack by anhydrous hydrogen halides but reacts readily with nucleophiles . Similarly, the thermal reactions of perfluoro(tetrahydro-2-methyl-2H-1,2-oxazine) lead to various decomposition products, showcasing the complex reactivity of these compounds . These studies provide a glimpse into the types of chemical reactions that methyl perfluorooctadecanoate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl perfluorooctadecanoate are influenced by its perfluorinated structure. The chlorine atom-initiated photooxidation of homologous methyl perfluoroalkyl ethers has been studied, revealing the formation of relatively stable intermediates and the eventual conversion of the formyl group to carbon dioxide . These findings indicate the potential environmental persistence and degradation pathways of methyl perfluorooctadecanoate.
Wissenschaftliche Forschungsanwendungen
Association with Cardiovascular Risk Factors : PFAAs, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been linked to cardiovascular risk factors and changes in gene expression and DNA methylation in animals and cellular systems (Watkins et al., 2014).
Impact on Human Reproductive Health : Exposure to PFASs, a group including PFAAs, is suspected to interfere with endocrine signaling and adversely affect human reproductive health. However, research on their effect on sperm DNA global methylation showed no major consistent associations (Leter et al., 2014).
Synthetic Applications : Methyl perfluoroalk-2-ynoates, closely related to methyl perfluorooctadecanoate, are used in synthesizing various perfluoroalkylated compounds, including heterocycles, cyclopentadienes, and biphenyls (Sun et al., 2016).
Epigenetic Effects : Prenatal exposure to PFOS has been associated with low Alu methylation levels, suggesting potential epigenetic effects (Liu et al., 2018).
Environmental Contamination Monitoring : PFCs, including PFAAs, are monitored in human serum and milk due to concerns about their toxicity and widespread environmental contamination (Kuklenyik et al., 2004).
Toxicity Studies : Research has been conducted on the determination of PFCAs in rat tissues, providing insights into the toxicity and behavior of these compounds in biological systems (Kudo et al., 1998).
Environmental Impact Analysis : Studies on the environmental impact of PFCs in various mediums like food packaging materials, sediments, and sludge help understand their distribution and potential ecological risks (Zafeiraki et al., 2014; Higgins et al., 2005; Moody & Field, 1999).
Firefighter Exposure and Epigenetics : Firefighters' exposure to PFASs, including PFAAs, has been studied for associations with accelerated epigenetic age and DNA methylation changes (Goodrich et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H3F35O2/c1-56-2(55)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)18(50,51)19(52,53)54/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFOZPVITJRTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H3F35O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379561 | |
| Record name | Methyl perfluorooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
928.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl perfluorooctadecanoate | |
CAS RN |
16753-33-6 | |
| Record name | Methyl perfluorooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















